![molecular formula C16H16N4O3S B2600066 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1172711-61-3](/img/structure/B2600066.png)
5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the various rings and functional groups would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. NMR spectroscopy is often used to analyze the structure and properties of organic compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Research
AKOS024267732 has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated that compounds with similar structures can interfere with the growth of various cancer cell lines, making them promising candidates for developing new anticancer therapies .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. It has been found to be effective against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance .
Anti-inflammatory Applications
Research has indicated that AKOS024267732 possesses anti-inflammatory properties. It can potentially be used to develop treatments for inflammatory diseases by inhibiting the pathways that lead to inflammation. This application is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It may help in protecting neurons from damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for further research in neuropharmacology .
Antioxidant Properties
AKOS024267732 has demonstrated antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This application is significant in preventing cellular damage and aging, and it can be explored for developing supplements or drugs aimed at enhancing cellular health .
Antiviral Research
The compound has potential antiviral applications. It can inhibit the replication of certain viruses, making it a candidate for developing antiviral drugs. This is particularly important in the context of emerging viral infections and the need for new antiviral therapies .
Cardioprotective Effects
Research suggests that AKOS024267732 may have cardioprotective effects. It can help in protecting the heart from damage, particularly in conditions such as ischemia-reperfusion injury. This makes it a potential candidate for developing drugs aimed at treating heart diseases .
Antidiabetic Applications
The compound has shown promise in antidiabetic research. It can help in regulating blood sugar levels and improving insulin sensitivity, which is crucial for managing diabetes. This application is particularly relevant given the global rise in diabetes prevalence .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-12(14(21)18-15(22)17-10)7-8-13-19-20-16(23-13)24-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFPVSMHNPDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.